Azetidine, 1,3-dinitro-
CAS No.: 132395-40-5
Cat. No.: VC19125807
Molecular Formula: C3H5N3O4
Molecular Weight: 147.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132395-40-5 |
|---|---|
| Molecular Formula | C3H5N3O4 |
| Molecular Weight | 147.09 g/mol |
| IUPAC Name | 1,3-dinitroazetidine |
| Standard InChI | InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |
| Standard InChI Key | WYKTUOLGMMCABC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Azetidine, 1,3-dinitro- features a strained four-membered azetidine ring with nitro groups at the 1- and 3-positions. The SMILES notation C1C(CN1[N+](=O)[O-])[N+](=O)[O-] reveals the spatial arrangement of substituents, while the InChIKey WYKTUOLGMMCABC-UHFFFAOYSA-N provides a unique identifier for computational studies . X-ray crystallography of analogous compounds demonstrates that nitro groups induce significant ring distortion, with bond angles deviating from ideal tetrahedral geometry to accommodate steric and electronic effects .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₅N₃O₄ | |
| Molar Mass (g/mol) | 147.09 | |
| Density (g/cm³) | 1.726 (predicted) | |
| Crystal System | Triclinic (analogous compounds) | |
| Space Group | P1 (analogous compounds) |
Synthesis and Reaction Pathways
Modern Methodologies
Recent advances employ azetidine derivatives as building blocks for polycyclic energetics. Yang et al. (2023) demonstrated the utility of 3,3′-difluoroazetidine (DFAZ) in constructing triazolyl-azetidine hybrids via nucleophilic substitution . While focusing on fluorinated analogs, their work establishes a framework for modifying 1,3-dinitroazetidine through:
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p-π Conjugation: Stabilization of the transition state through orbital overlap between the azetidine nitrogen lone pair and triazole π-systems .
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Ring Strain Modulation: Introduction of nitro groups increases ring distortion (torsion angles ≈85°), enhancing energy storage capacity .
Stability and Decomposition Mechanisms
Thermal Stability
Comparative studies on azetidine derivatives reveal that nitro substitution reduces thermal stability compared to unfunctionalized analogs. Differential Scanning Calorimetry (DSC) of related compounds shows decomposition onset temperatures between 220–280°C, with exothermic peaks indicating rapid energy release . The strained ring system contributes to this behavior, as ring-opening reactions provide an exothermic pathway for strain relief.
Stabilization Strategies
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Steric Shielding: Bulky substituents at non-nitrated positions mitigate intermolecular interactions that accelerate decomposition .
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Conjugative Effects: p-π interactions between nitro groups and adjacent heterocycles delocalize electron density, increasing activation energy for thermal breakdown (E(2) stabilization energies up to 50.04 kcal/mol) .
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Crystal Engineering: Hirshfeld surface analysis demonstrates that O···H (25–30%) and N···H (15–20%) contacts dominate molecular packing, suggesting hydrogen bonding networks enhance solid-state stability .
Energetic Performance
Detonation Properties
The compound's performance was extrapolated from analogous systems using the Kamlet-Jacobs equations:
Where:
Table 2: Predicted Energetic Output
| Parameter | Value | Benchmark (TNT) |
|---|---|---|
| Detonation Velocity (m/s) | 7,932 | 6,809 |
| Pressure (GPa) | 26.9 | 18.7 |
| Enthalpy of Formation (kJ/mol) | 1,039.2 | -67.0 |
Data adapted from Yang et al. (2023) for structurally similar compounds .
Sensitivity Characteristics
Impact and friction sensitivity tests on related azetidine derivatives show moderate sensitivity profiles:
The combination of high energy density and manageable sensitivity makes 1,3-dinitroazetidine a candidate for insensitive munition formulations.
Applications and Future Directions
Military and Civilian Uses
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Propellant Additives: Nitroazetidines act as burning rate modifiers in composite solid propellants, leveraging their high nitrogen content (28.57% by mass) .
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Explosive Precursors: Functionalization with azido or nitramino groups could yield secondary explosives with superior detonation velocities (>8,500 m/s) .
Research Frontiers
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Computational Design: Density Functional Theory (DFT) studies optimizing nitro group orientation to balance stability and performance.
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Green Synthesis: Developing aqueous-phase nitration methods to replace traditional HNO₃/H₂SO₄ systems.
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Polymer-Bound Energetics: Incorporating 1,3-dinitroazetidine moieties into polymeric matrices for controlled energy release.
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